(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
Beschreibung
This compound belongs to the class of arylpiperazine sulfonyl derivatives, characterized by a piperazine core functionalized with a sulfonyl-linked aryl group and a furan-2-yl methanone moiety. The 5-bromo-2-methoxyphenyl substituent confers electron-withdrawing properties and steric bulk, influencing its pharmacokinetic and pharmacodynamic profiles. Its synthesis typically involves the reaction of 1-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine with bromoacetyl chloride or similar electrophiles under controlled conditions, followed by purification via crystallization (e.g., methanol) .
Key structural features:
- Sulfonyl bridge: Enhances metabolic stability and binding affinity to biological targets.
- Bromine substituent: Increases lipophilicity and may enhance membrane permeability.
- Furan-2-yl methanone: Contributes to π-π stacking interactions in receptor binding.
Eigenschaften
IUPAC Name |
[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O5S/c1-23-13-5-4-12(17)11-15(13)25(21,22)19-8-6-18(7-9-19)16(20)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQOBOPBWRQFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone , often referred to as compound 1 , is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a furan moiety and a sulfonamide group, which are known to influence its biological properties. The presence of the 5-bromo-2-methoxyphenyl group is particularly noteworthy due to its potential role in modulating various biological pathways.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Many sulfonamide derivatives have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Antimicrobial Activity : The furan ring is associated with antimicrobial properties, making these compounds candidates for treating infections.
- Anticancer Activity : Some studies suggest that derivatives containing piperazine and furan can induce apoptosis in cancer cells, potentially through DNA interaction and inhibition of DNA-dependent enzymes .
Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies showed that these compounds can inhibit cell proliferation and induce apoptosis in human cancer cells at micromolar concentrations.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MCF-7 (breast cancer) | 25.72 ± 3.95 | Apoptosis induction |
| Compound 2 | U87 (glioblastoma) | 45.2 ± 13.0 | DNA interaction |
| Compound 3 | A549 (lung cancer) | 30.0 ± 5.0 | Enzyme inhibition |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Similar derivatives have been tested against a range of pathogens, showing effectiveness through mechanisms such as disruption of bacterial cell walls and inhibition of protein synthesis.
Enzyme Inhibition
Research indicates that the sulfonamide group can inhibit various enzymes, including carbonic anhydrase and certain kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis.
Case Studies and Research Findings
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of compound 1 to various biological targets. These studies have indicated strong interactions with proteins involved in cancer pathways, suggesting potential therapeutic applications .
- In Vivo Studies : Animal models have shown promising results where administration of compound 1 resulted in significant tumor size reduction compared to controls. These findings support the need for further exploration into its pharmacokinetics and safety profile.
- Comparative Studies : A comparative analysis with other known piperazine derivatives highlighted the enhanced biological activity of compound 1, particularly in terms of selectivity towards cancer cells while sparing normal cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Aryl Sulfonyl Group
(a) Chloro vs. Bromo Substitution
The compound (4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone () replaces bromine with chlorine and introduces a methyl group at the 4-position of the phenyl ring. This modification reduces molecular weight (Cl: 35.45 g/mol vs. The added methyl group may enhance steric hindrance, affecting target binding .
(b) Fluorinated Derivatives
Compounds like [5-fluoro-2-(trifluoromethyl)phenyl]methanone derivatives () feature fluorine and trifluoromethyl groups. Fluorine increases electronegativity and metabolic stability, while the trifluoromethyl group enhances hydrophobicity. These substitutions are associated with improved CNS penetration compared to the bromo-methoxy analog .
Variations in the Piperazine Core
(a) Benzyl-Substituted Piperazines
Derivatives such as 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanones () incorporate a benzyl group between the sulfonyl and piperazine moieties. This extension increases molecular flexibility and may improve solubility due to the aromatic benzyl group. For example, 5a-h in showed varied enzyme inhibition and cytotoxicity depending on the sulfonyl substituent .
(b) Thiophene vs. Furan Methanone
Replacing the furan-2-yl group with a thiophene ring (e.g., thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone, ) enhances sulfur-mediated interactions but reduces oxygen’s hydrogen-bonding capacity. Thiophene derivatives often exhibit higher metabolic stability due to sulfur’s resistance to oxidation .
Functional Group Additions
The compound [5-bromo-2-(difluoromethoxy)phenyl]{4-[(4-methylphenyl)methyl]piperazin-1-yl}methanone () substitutes methoxy with difluoromethoxy, introducing two fluorine atoms. This change significantly increases electronegativity and may enhance binding to hydrophobic pockets in enzymes or receptors .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Substituents (Aryl Group) | Molecular Weight (g/mol) | Key Properties | Biological Activity (Reported) |
|---|---|---|---|---|
| (4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone | 5-Br, 2-OCH3 | ~485.3 | High lipophilicity, moderate solubility | Antiproliferative (preliminary) |
| (4-((5-Cl-2-OCH3-4-CH3-phenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone | 5-Cl, 2-OCH3, 4-CH3 | ~443.9 | Reduced steric bulk, improved solubility | Not reported |
| Thiophen-2-yl (4-(4-CF3-phenyl)piperazin-1-yl)methanone | Thiophene, 4-CF3 | ~428.4 | High metabolic stability | Enzyme inhibition |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | 4-NH2 (reduced nitro group) | ~369.4 | Enhanced hydrogen bonding capacity | Cytotoxicity studies |
Research Findings and Implications
- Synthetic Feasibility : Bromo-substituted derivatives (e.g., target compound) require stringent temperature control during sulfonylation (0°C, ), whereas chloro analogs are synthesized under milder conditions .
- Biological Performance : Fluorinated and trifluoromethylated analogs () exhibit superior pharmacokinetic profiles compared to bromo derivatives, likely due to increased stability and membrane penetration .
- Cytotoxicity Trends: 2-Furyl methanone derivatives with electron-withdrawing groups (e.g., nitro, bromo) show higher cytotoxicity than those with electron-donating groups (e.g., methyl) .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of this compound?
Answer:
The compound is synthesized via multi-step nucleophilic substitution reactions. A typical route involves:
Reacting 1-(2-furoyl)piperazine with brominated sulfonyl chlorides (e.g., 4-bromomethylbenzenesulfonyl chloride) under basic conditions (K₂CO₃) in acetonitrile.
Refluxing the mixture (4–5 hours) to facilitate coupling, followed by purification via filtration or column chromatography .
Alternative methods for related structures include nitro group reduction (e.g., SnCl₂-mediated reduction of nitrobenzoyl derivatives) to introduce amine functionalities .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
Standard characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the piperazine and sulfonylphenyl rings.
- Mass spectrometry (ESI-TOF) to verify molecular weight.
- HPLC (>95% purity threshold) to assess impurities.
While specific data are not detailed in the evidence, these methods are universally applied in similar workflows .
Advanced: How can reaction conditions be optimized to improve sulfonylation yield?
Answer:
Key optimization strategies:
- Temperature/Time: Extend reflux duration beyond 5 hours to ensure complete substitution.
- Base Selection: Test stronger bases (e.g., DBU) instead of K₂CO₃ to enhance nucleophilicity.
- Stoichiometry: Adjust molar ratios of electrophiles (e.g., 3a-h in ) to 1.2:1 for excess driving force.
Parallel monitoring via TLC or in-situ IR spectroscopy is recommended .
Advanced: What computational approaches predict biological activity of derivatives?
Answer:
- Molecular Docking: Predict binding affinities to bacterial enzymes (e.g., dihydrofolate reductase) using software like AutoDock.
- QSAR Modeling: Correlate substituent effects (e.g., bromine position on the phenyl ring) with antibacterial activity. highlights in silico studies for therapeutic potential evaluation .
Advanced: How to resolve discrepancies between enzyme inhibition and whole-cell assay data?
Answer:
Contradictions may arise from:
- Membrane Permeability: Use logP/solubility assays to assess compound uptake.
- Off-Target Effects: Perform orthogonal assays (e.g., thermal shift assays for target engagement).
Comparative analysis with structurally related furanone derivatives (e.g., ’s MRSA-active compounds) provides mechanistic insights .
Basic: What in vitro models screen antibacterial activity?
Answer:
- Enzyme Inhibition: Test against bacterial dihydrofolate reductase or β-lactamases.
- MIC Determination: Use broth microdilution against S. aureus (Gram-positive) and E. coli (Gram-negative).
- Cytotoxicity: Parallel testing on mammalian cell lines (e.g., HEK-293) via MTT assays .
Advanced: Strategies for SAR studies of sulfonylpiperazine-furanone hybrids?
Answer:
- Substituent Variation: Modify the sulfonylphenyl ring (e.g., replace bromine with chlorine or methoxy groups) .
- Furan Ring Functionalization: Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
- Molecular Dynamics Simulations: Analyze conformational impacts on target binding .
Advanced: How to integrate cytotoxicity data into early-stage development?
Answer:
- Therapeutic Index (TI): Calculate TI = IC₅₀ (cytotoxicity) / MIC (antibacterial activity). Prioritize derivatives with TI > 10.
- Dose-Response Profiling: Use 3D cell cultures or organoids for higher physiological relevance. emphasizes concurrent cytotoxicity evaluation during antibacterial screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
